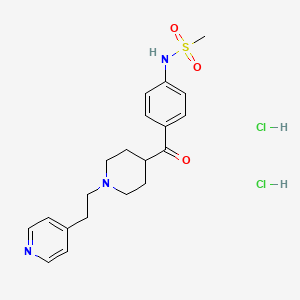
Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is a complex organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further linked to a piperidine ring and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction.
Formation of the Methanesulfonamide Group: This involves the reaction of methanesulfonyl chloride with an amine group.
Final Coupling: The phenyl ring is coupled with the piperidine and pyridine moieties through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
科学研究应用
Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the complex structure of the target compound.
Pyridine Derivatives: Compounds containing the pyridine moiety, which may exhibit similar biological activities.
Piperidine Derivatives: Compounds with the piperidine ring, often used in medicinal chemistry.
Uniqueness
Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is unique due to its combination of functional groups and structural complexity. This allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
113559-14-1 |
|---|---|
分子式 |
C20H27Cl2N3O3S |
分子量 |
460.4 g/mol |
IUPAC 名称 |
N-[4-[1-(2-pyridin-4-ylethyl)piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C20H25N3O3S.2ClH/c1-27(25,26)22-19-4-2-17(3-5-19)20(24)18-9-14-23(15-10-18)13-8-16-6-11-21-12-7-16;;/h2-7,11-12,18,22H,8-10,13-15H2,1H3;2*1H |
InChI 键 |
QXJRLLMHMWCCAJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CCC3=CC=NC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


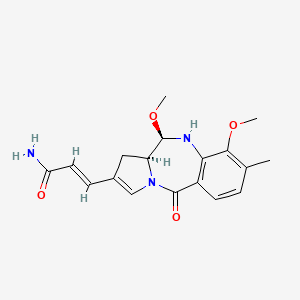
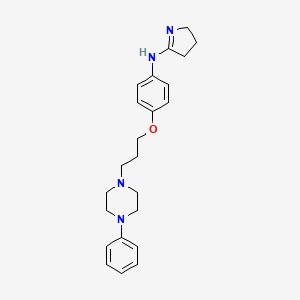
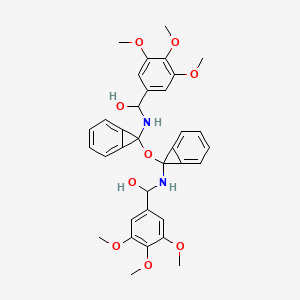

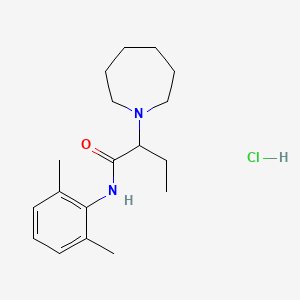

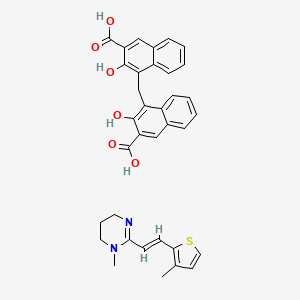
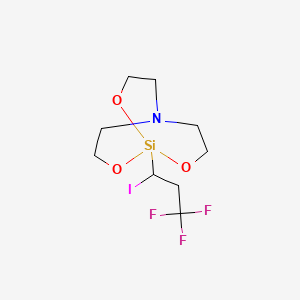
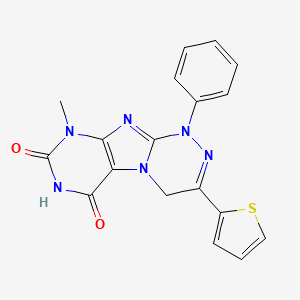

![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
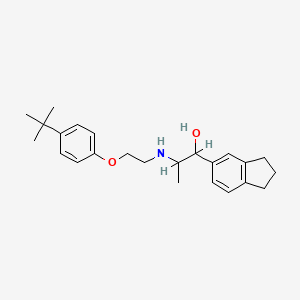
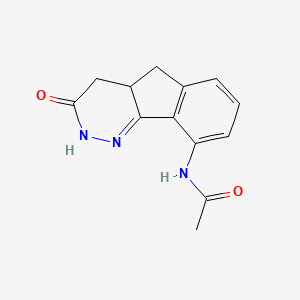
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
